molecular formula C16H17NO3 B3039743 Cbz-(S)-2-phenylglycinol CAS No. 130406-31-4

Cbz-(S)-2-phenylglycinol

Cat. No.: B3039743
CAS No.: 130406-31-4
M. Wt: 271.31 g/mol
InChI Key: IWSCPMJLIZGTHY-OAHLLOKOSA-N
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Description

Cbz-(S)-2-phenylglycinol, also known as (S)-2-(benzyloxycarbonylamino)-2-phenylethanol, is a chiral compound widely used in organic synthesis. It is particularly valuable as a building block in the synthesis of pharmaceuticals and other biologically active molecules. The compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cbz-(S)-2-phenylglycinol can be synthesized through several methods. One common approach involves the protection of (S)-2-phenylglycinol with benzyl chloroformate (Cbz-Cl) in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound often involves large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, helps achieve high yields and purity levels suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Cbz-(S)-2-phenylglycinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Cbz-(S)-2-phenylglycinol has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the preparation of peptide mimetics and other biologically active compounds.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: This compound is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of Cbz-(S)-2-phenylglycinol primarily involves its role as a protecting group for amines. The Cbz group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Similar Compounds

    Boc-(S)-2-phenylglycinol: Uses a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

    Fmoc-(S)-2-phenylglycinol: Uses a fluorenylmethoxycarbonyl (Fmoc) protecting group.

Uniqueness

Cbz-(S)-2-phenylglycinol is unique due to its stability under both acidic and basic conditions, making it versatile for various synthetic applications. Unlike Boc and Fmoc groups, which are sensitive to acidic and basic conditions respectively, the Cbz group can be removed via hydrogenation, providing an orthogonal deprotection strategy .

Properties

IUPAC Name

benzyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1-10,15,18H,11-12H2,(H,17,19)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSCPMJLIZGTHY-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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